(2Z)-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[(1Z)-2-CYANO-2-(4-NITROPHENYL)ETH-1-EN-1-YL]PHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes a cyano group, a nitrophenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 3-({4-[(1Z)-2-CYANO-2-(4-NITROPHENYL)ETH-1-EN-1-YL]PHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
3-({4-[(1Z)-2-CYANO-2-(4-NITROPHENYL)ETH-1-EN-1-YL]PHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Similar compounds include other oxadiazole derivatives and nitrophenyl-containing molecules. What sets 3-({4-[(1Z)-2-CYANO-2-(4-NITROPHENYL)ETH-1-EN-1-YL]PHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .
Comparison with Similar Compounds
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
Properties
Molecular Formula |
C19H14N4O5 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
(Z)-3-[4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H14N4O5/c1-13-19(23(26)28-21-13)12-27-18-8-2-14(3-9-18)10-16(11-20)15-4-6-17(7-5-15)22(24)25/h2-10H,12H2,1H3/b16-10+ |
InChI Key |
VJICKZNSWGIVJA-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=NO[N+](=C1COC2=CC=C(C=C2)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Canonical SMILES |
CC1=NO[N+](=C1COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.